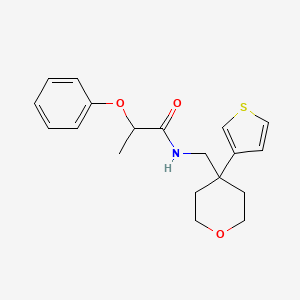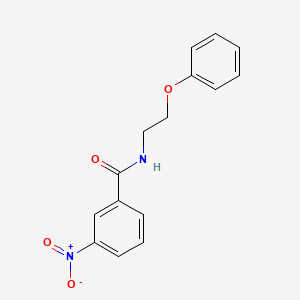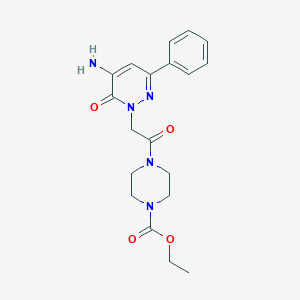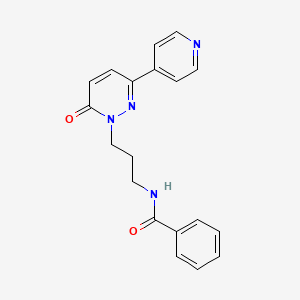
2-phenoxy-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For instance, the tetrahydro-2H-pyran-4-yl group could potentially be introduced via a reaction with a suitable pyran derivative . The thiophen-3-yl group could be introduced via a coupling reaction with a thiophene derivative . The exact details of the synthesis would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of several different functional groups and ring systems. The tetrahydropyran ring and the thiophene ring would likely contribute significantly to the overall shape and properties of the molecule . The amide group could potentially form hydrogen bonds with other molecules, influencing the compound’s behavior in solution .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various functional groups and ring systems. For instance, the electron-rich thiophene ring might be susceptible to electrophilic aromatic substitution reactions. The amide group could potentially undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar amide group could potentially make it more soluble in polar solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .Scientific Research Applications
Potential Research Directions and Analogues
While the direct information on "2-phenoxy-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide" is not available, studies on similar compounds provide insights into potential research applications and directions. Compounds with structural similarities, such as those containing pyran, thiophene, and propanamide groups, have been explored for various biological and chemical properties. These studies often focus on synthesis methodologies, biological activities, and potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.
Synthesis and Characterization : Research on similar compounds often involves detailed synthesis procedures and characterization of the molecular structure, providing a foundation for understanding chemical reactivity and properties (Álvarez-Aular et al., 2018).
Biological Activities : Compounds with thiophene and pyran moieties have been investigated for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, the synthesis and evaluation of novel pyrazole, isoxazole, and benzothiazepine derivatives for their antimicrobial and anti-inflammatory activities (Kendre et al., 2015) offer insights into the potential pharmacological applications of structurally similar compounds.
Material Science Applications : The unique electronic and structural features of thiophene-containing compounds make them candidates for material science applications, including organic semiconductors and photovoltaic materials. Studies on the molecular docking and quantum chemical calculations of related compounds (Viji et al., 2020) highlight the importance of understanding electronic properties for these applications.
Chemical Interactions and Mechanisms : Exploring the chemical interactions and mechanisms of action, such as hydrogen bonding patterns and molecular docking studies, contributes to the broader understanding of how these compounds interact at the molecular level, potentially informing their applications in drug design and other fields (Trilleras et al., 2005).
Mechanism of Action
The mechanism of action of this compound is not clear from the available information. If it has biological activity, this could potentially be due to interactions with proteins or other biomolecules in the body. The presence of the amide group could potentially allow it to form hydrogen bonds with biological targets .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-phenoxy-N-[(4-thiophen-3-yloxan-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-15(23-17-5-3-2-4-6-17)18(21)20-14-19(8-10-22-11-9-19)16-7-12-24-13-16/h2-7,12-13,15H,8-11,14H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEHRPVLJDFQMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1(CCOCC1)C2=CSC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-bromo-3-methylphenyl)-N-[2-(2-methoxyphenoxy)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2886534.png)

![3-fluoro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2886537.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2886538.png)

![2-[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2886541.png)

![2-({2'-Amino-3'-cyano-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-yl}carbonyloxy)ethyl 2-methylprop-2-enoate](/img/structure/B2886545.png)


![4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone](/img/structure/B2886549.png)
![2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2886551.png)

